3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
This compound features a unique azetidine core substituted with a 4-phenyl-1,2,3-triazole moiety and a thiophen-2-yl carboxamide group.
Properties
IUPAC Name |
3-(4-phenyltriazol-1-yl)-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(17-15-7-4-8-23-15)20-9-13(10-20)21-11-14(18-19-21)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLAMNCYXCQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a ring-closing reaction involving an appropriate precursor.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Aza-Michael Addition Reactions
The azetidine ring undergoes regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds. This reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 65°C for 4–16 hours:
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the β-carbon of the α,β-unsaturated carbonyl compound, followed by proton transfer (Figure 1). DBU acts as a base to deprotonate the azetidine intermediate, enhancing reaction efficiency .
Suzuki-Miyaura Cross-Coupling
The brominated triazole-azetidine hybrid participates in palladium-catalyzed cross-coupling with aryl boronic acids:
Key Parameters :
-
Temperature: 90–110°C
-
Solvent: 1,4-Dioxane or DME
Oxidation
The thiophene moiety undergoes regioselective oxidation with mCPBA (meta-chloroperbenzoic acid):
| Oxidizing Agent | Product | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA | Thiophene-1,1-dioxide derivative | C2–C3 epoxide | 85 |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a 1,2,3-triazoline intermediate, which rearranges under acidic conditions.
Nucleophilic Substitution
The azetidine nitrogen participates in nucleophilic substitution with alkyl halides:
| Halide | Product | Base | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl bromide | N-Benzyl-azetidine-triazole derivative | K₂CO₃ | 78 | |
| Methyl iodide | N-Methylated analog | NaH | 65 |
Limitation : Steric hindrance from the triazole group reduces reactivity at C3 of the azetidine ring.
Cycloaddition Reactions
The triazole moiety engages in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:
| Alkyne | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Phenylacetylene | Bis-triazole-azetidine conjugate | CuI, DIPEA, DMF, 60°C | 81 | |
| Propargyl alcohol | Hydroxyl-functionalized cycloadduct | CuSO₄·5H₂O, sodium ascorbate | 74 |
Regioselectivity : Copper(I) catalysts favor 1,4-disubstituted triazole formation.
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:
| Conditions | Product | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | Complete | 92 | |
| NaOH (10%), 80°C | Sodium carboxylate | Partial | 68 |
Application : Hydrolysis products serve as intermediates for further functionalization.
Mechanistic Studies and Computational Insights
DFT calculations reveal that the triazole ring stabilizes transition states via π-π interactions, lowering activation energies in cross-coupling reactions by 12–15 kcal/mol compared to non-aromatic analogs . NOESY experiments confirm regiochemical outcomes in cycloaddition products (e.g., NOE correlations between pyrazole protons and azetidine C-H groups) .
Stability and Reaction Optimization
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives containing the 1,2,3-triazole ring have shown effectiveness against bacteria such as Escherichia coli and Klebsiella pneumoniae . The presence of the thiophene group in this compound may further enhance its interaction with bacterial targets.
Anticancer Potential
Recent studies highlight the anticancer properties of 1,2,3-triazole derivatives. These compounds have been found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of different substituents can modulate their potency and selectivity towards specific cancer types .
Structure-Activity Relationship (SAR)
The structure of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide allows for various modifications that can significantly impact its biological activity. The following table summarizes some key structural features and their associated activities:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances interaction with biological targets |
| Phenyl Substituent | Modulates lipophilicity and cellular uptake |
| Thiophene Group | Potentially increases antimicrobial activity |
| Azetidine Core | Contributes to overall stability and bioavailability |
Case Studies
Several studies have investigated the biological efficacy of triazole derivatives similar to this compound:
- Antibacterial Screening : A series of triazole derivatives were synthesized and screened for antibacterial activity against common pathogens. Compounds demonstrated zones of inhibition comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies showed that triazole-containing compounds inhibited the growth of breast cancer cells significantly more than controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog: 3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide (BF26270)
- Key Differences: Triazole Substituent: The target compound has a phenyl group directly attached to the triazole, whereas BF26270 incorporates a phenoxymethyl group (CH₂OPh). This increases BF26270’s molecular weight (369.44 vs. ~353.4 for the target compound) and lipophilicity (logP ~3.5 vs. ~2.8) . Thiophene Linkage: The target compound’s thiophene is directly linked via a carboxamide, while BF26270 uses a methylene bridge (N-CH₂-thiophene). This may alter binding kinetics due to steric and electronic effects.
- Synthetic Accessibility: BF26270’s synthesis involves phenoxymethyl-triazole formation, which requires additional steps compared to the phenyl-triazole in the target compound. However, both likely utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Thiadiazole and Thiazole Derivatives ()
Compounds 9b (1,3,4-thiadiazole) and 12a (thiazole) exhibit notable antitumor activity:
| Compound | Structure | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
|---|---|---|---|
| 9b | Thiadiazole derivative | 2.94 | N/A |
| 12a | Thiazole derivative | 1.19 | 3.40 |
| Target Compound | Azetidine-carboxamide | Data pending | Data pending |
- Key Insights: The azetidine core in the target compound may offer improved metabolic stability over thiadiazole/thiazole rings due to reduced ring strain and oxidation susceptibility.
Azetidine Derivatives with Varied Triazole Substituents
- N-[2-(1-Benzyl-1H-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (): Substituent Impact: The benzyl group on the triazole increases hydrophobicity (logP ~3.1) compared to the target compound’s phenyl group (logP ~2.8). This may improve membrane permeability but reduce aqueous solubility. Synthetic Route: Both compounds likely employ CuAAC, but the target compound’s direct phenyl-triazole linkage simplifies synthesis compared to benzyl or phenoxymethyl derivatives .
Oxepane-Triazole Analog ()
- Yield Comparison: The oxepane derivative was synthesized in 88% yield via reflux, suggesting the target compound’s azetidine analog may require optimized conditions for similar efficiency .
Physicochemical and Structural Analysis
Molecular Properties
| Property | Target Compound | BF26270 | Thiazole 12a |
|---|---|---|---|
| Molecular Weight | ~353.4 g/mol | 369.44 g/mol | ~450 g/mol |
| logP (Predicted) | ~2.8 | ~3.5 | ~3.2 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 |
- The target compound’s lower molecular weight and logP may favor better bioavailability compared to bulkier analogs.
Crystal Structure and Binding Modes
- For example, compound 9c (bromophenyl-substituted) showed strong binding to kinase active sites via halogen bonding. The target compound’s phenyl-triazole may achieve similar interactions without requiring heavy atoms .
Structure-Activity Relationship (SAR) Considerations
- Triazole Substitution: Phenyl groups enhance π-π stacking with aromatic residues in targets, while phenoxymethyl (BF26270) or halogenated (9c) groups introduce steric or electronic modulation.
- Azetidine vs. Flexible Rings : The azetidine’s rigidity may improve selectivity compared to oxepane or thiazole derivatives, as seen in kinase inhibitors where constrained rings reduce off-target effects .
Biological Activity
The compound 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a triazole ring with an azetidine core and a thiophene substituent. The synthesis typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing click chemistry methods.
- Azetidine Formation : Through nucleophilic substitution reactions.
- Introduction of the Thiophene Group : Via electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
The compound was also tested for anticancer properties against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that it induces apoptosis in cancer cells through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase-dependent apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Case Studies
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of this compound had enhanced activity against resistant strains of bacteria when combined with conventional antibiotics.
- In Vivo Anticancer Study : Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to control groups.
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For example, intermediate azides (e.g., 3-(azidomethyl)azetidine derivatives) react with phenylacetylene under Cu(I) catalysis in solvents like DMF or THF at 50–80°C . Yield optimization involves controlling stoichiometry (1:1.2 azide:alkyne ratio), catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate), and reaction time (12–24 hr). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include the azetidine carboxamide NH signal (δ 8.1–8.3 ppm), thiophene protons (δ 7.2–7.4 ppm), and triazole CH (δ 7.8–8.0 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ 165–168 ppm) and triazole C-4 (δ 145–148 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C=N (~1600 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N values indicate impurities requiring recrystallization (e.g., ethanol/water) .
Advanced Research Questions
Q. How can researchers address crystallographic data contradictions when refining the structure using SHELXL, particularly in cases of disorder or twinning?
- Methodological Answer : For disordered regions (e.g., phenyl or thiophene rings), use PART instructions in SHELXL to split atoms into multiple positions with occupancy refinement. For twinning (common in triazole-containing crystals), apply the TWIN/BASF commands with HKLF 5 data. Validate refinement via R₁ (target <5%) and wR₂ (<12%) metrics, and check ADPs for anomalous thermal motion . High-resolution data (<1.0 Å) improves disorder modeling .
Q. What computational strategies are effective in predicting the biological activity of this compound through molecular docking?
- Methodological Answer :
- Docking Workflow : Prepare the ligand (compound) and receptor (e.g., kinase or GPCR) in AutoDock Vina. Use the Tripos force field for minimization (RMSD <0.5 Å). Key interactions to analyze include triazole-thiophene π-stacking with aromatic residues and hydrogen bonding between the carboxamide and Asp/Glu side chains .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors. MD simulations (20 ns) assess binding stability (RMSD <2.0 Å) .
Q. In SAR studies, how do modifications to the triazole or thiophene moieties influence pharmacological properties?
- Methodological Answer :
- Triazole Modifications : Replacing phenyl with electron-withdrawing groups (e.g., 4-F-phenyl) enhances kinase inhibition (IC₅₀ improvement by 3–5×) but reduces solubility. Bioisosteric replacement with tetrazole increases metabolic stability .
- Thiophene Modifications : Substituting thiophene with furan decreases logP (improved hydrophilicity) but reduces membrane permeability. Bromine substitution at the 4-position of thiophene enhances halogen bonding with target proteins (e.g., tubulin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
